Product packaging for Foliumin(Cat. No.:CAS No. 159126-18-8)

Foliumin

Cat. No.: B233467
CAS No.: 159126-18-8
M. Wt: 768.9 g/mol
InChI Key: HOMLVLVMIWTMDJ-OAKOKLGFSA-N
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Description

Classification as a Spirostane Glycoside

Foliumin is classified as a spirostane glycoside, specifically a spirosten lactone saponin (B1150181). researchgate.netsmolecule.com Spirostane glycosides are a type of steroid glycoside characterized by a spirostane aglycone (the non-sugar part) linked to a carbohydrate chain (the glycoside part). ontosight.ai The aglycone of this compound is a spirosten δ-lactone. researchgate.netresearchgate.net The glycosidic portion of this compound consists of a chacotriose residue, or more specifically, it is characterized as a 3-O-[α-l-rhamnopyranosyl-(1→2)]-β-d-glucopyranoside moiety linked to the aglycone at the C-3 position. researchgate.netontosight.airesearchgate.netglycoscience.ru This specific sugar arrangement and the spirostane structure contribute to its unique chemical and biological properties. smolecule.comontosight.ai

Natural Occurrence and Biosource: Solanum amygdalifolium

This compound is naturally isolated from the aerial parts of the plant Solanum amygdalifolium. researchgate.netresearchgate.netglycoscience.ru Solanum amygdalifolium is a species belonging to the genus Solanum, which is part of the large Solanaceae family. researchgate.netresearchgate.net This genus is known to be a rich source of various secondary metabolites, including steroidal saponins (B1172615) and glycoalkaloids. researchgate.netnih.gov Solanum amygdalifolium is found in geographical regions including Uruguay, Argentina, and Brazil. nih.govfq.edu.uy The extraction of this compound is typically performed using solvents such as ethanol (B145695). researchgate.netresearchgate.net

Historical Academic Context of its Discovery

The discovery and characterization of this compound were reported in the academic literature in the mid-1990s. researchgate.netresearchgate.netglycoscience.ru Research published in Phytochemistry in 1994 detailed the isolation and structural elucidation of this compound from Solanum amygdalifolium. researchgate.netglycoscience.rufq.edu.uy The characterization was achieved through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), methylation analysis, and specific chemical degradations. researchgate.netresearchgate.netglycoscience.ru These methods were crucial in determining its structure as a new spirosten δ-lactone saponin with the specific glycosidic linkage. researchgate.netresearchgate.netglycoscience.ru This discovery contributed to the ongoing phytochemical investigation of Solanum species, highlighting their potential as sources of novel steroidal glycosides. researchgate.netnih.gov

Data Tables

Compound NameClassificationBiosourceAglycone TypeGlycoside Moiety
This compoundSpirostane GlycosideSolanum amygdalifoliumSpirosten δ-lactone3-O-[α-l-rhamnopyranosyl-(1→2)]-β-d-glucopyranoside
Analytical TechniqueApplication in this compound Characterization
NMR SpectroscopyStructural Elucidation
Mass SpectrometryMolecular Weight and Fragmentation
Methylation AnalysisDetermination of Glycosidic Linkages
Specific Chemical DegradationsConfirmation of Structural Features

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO5 B233467 Foliumin CAS No. 159126-18-8

Properties

CAS No.

159126-18-8

Molecular Formula

C19H19NO5

Molecular Weight

768.9 g/mol

IUPAC Name

(1R,2S,3R,3'R,4R,5'R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,6'-oxane]-2'-one

InChI

InChI=1S/C39H60O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h6,15-17,19-33,35-36,40-47H,7-14H2,1-5H3/t15-,16+,17+,19+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1

InChI Key

HOMLVLVMIWTMDJ-OAKOKLGFSA-N

SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Isomeric SMILES

C[C@@H]1C[C@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O

Synonyms

3,15,23-trihydroxyspirost-5-en-26-one 3-O-(rhamnopyranosyl-1-2)glucopyranoside
foliumin

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Foliumin

Methodological Approaches to Structural Determination

The determination of Foliumin's chemical structure relied on established analytical methodologies commonly used for complex natural products, particularly steroidal saponins (B1172615). These approaches provided complementary information crucial for piecing together the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including advanced two-dimensional (2D) techniques, played a central role in elucidating the structure of this compound. guidetopharmacology.orgdsmz.dewikipedia.orgfishersci.at NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Analysis of 1D and 2D NMR spectra allows for the assignment of proton and carbon signals, identification of functional groups, and determination of coupling constants, which are vital for establishing the relative positions of atoms and the configuration of chiral centers. nih.govuni.luresearchgate.netdrugs.com

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which helps in identifying substructures. guidetopharmacology.orgdsmz.dewikipedia.orgfishersci.at Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), in both positive and negative ion modes, have been utilized for the analysis of steroidal saponins. guidetopharmacology.org Negative ion FAB mass spectra typically show intense deprotonated molecular peaks ([M − H]−), while positive ion FAB mass spectrometry can yield cationized molecular ions (e.g., [M + Na]+). guidetopharmacology.org Californium plasma desorption mass spectrometry has also been mentioned in the context of saponin (B1150181) structure elucidation. fishersci.atnih.gov

Chemical Degradation Analysis

Chemical degradation techniques were indispensable for understanding the nature of the glycosidic linkages and the composition of the sugar moiety. Methylation analysis, a common method in carbohydrate chemistry, was applied to this compound. guidetopharmacology.orgdsmz.dewikipedia.org This technique involves methylating the free hydroxyl groups of the sugar residues, followed by hydrolysis and identification of the partially methylated monosaccharides. This reveals the positions of the original glycosidic linkages. Specific chemical degradations, such as alkaline- and acid-catalyzed hydrolyses, were also performed. guidetopharmacology.orgdsmz.dewikipedia.orgfigshare.comnih.govlipidmaps.orgctdbase.orgscispace.com Acid hydrolysis cleaves the glycosidic bonds, releasing the aglycone and the constituent sugars, which can then be identified. Alkaline degradation can provide information about specific labile functionalities within the molecule.

Stereochemical Assignment Techniques

Determining the stereochemistry of a complex molecule like this compound is crucial for its complete characterization. Stereochemical assignments, including the configuration at chiral centers and the anomeric configuration of the sugar linkages, were made using a combination of spectroscopic data and chemical methods. dsmz.dewikipedia.orgfishersci.atresearchgate.netnih.gov NMR spectroscopy, particularly analysis of coupling constants and NOESY data, provides information about the relative stereochemistry. Comparison of spectroscopic data with known compounds and potentially the use of specific enzymatic hydrolyses or derivatization reactions can help confirm stereochemical assignments.

Characterization of the Spirostane Aglycone Moiety

The aglycone part of this compound is a spirostane δ-lactone. guidetopharmacology.orgdsmz.dewikipedia.org Based on the structural elucidation studies, the specific structure of the aglycone has been determined as (22S,23R,25R)-3β,15α,23-trihydroxyspirost-5-en-26-one. guidetopharmacology.orgdsmz.dewikipedia.org This indicates a spirostane skeleton with hydroxyl groups at positions 3, 15, and 23, a double bond at position 5, and a lactone ring involving position 26. The stereochemistry at positions 3, 15, 22, 23, and 25 has been assigned as 3β, 15α, 22S, 23R, and 25R, respectively. guidetopharmacology.orgdsmz.dewikipedia.orgscilit.com The spirostane structure is a common type of steroidal sapogenin characterized by a six-membered oxygen-containing ring (ring F) attached to ring E through a spiro carbon atom (C-22). uni.lu

Characterization of the Glycosidic Linkages and Sugar Residues

This compound is a glycoside, meaning it has a sugar portion attached to the aglycone. scilit.com The sugar moiety is a disaccharide composed of glucose and rhamnose residues. dsmz.dewikipedia.orgscilit.comfishersci.at Through detailed analysis, including methylation analysis and NMR spectroscopy, the specific arrangement and linkages of these sugars have been determined. guidetopharmacology.orgdsmz.dewikipedia.org The structure of the sugar chain is α-l-rhamnopyranosyl-(1→2)-β-d-glucopyranoside. guidetopharmacology.orgdsmz.dewikipedia.org This indicates that an L-rhamnose unit is linked via an alpha-glycosidic bond from its C-1 to the C-2 hydroxyl group of a D-glucose unit, which in turn is linked via a beta-glycosidic bond from its anomeric carbon (C-1) to the C-3 hydroxyl group of the spirostane aglycone. guidetopharmacology.orgdsmz.dewikipedia.org The anomeric configurations (alpha for rhamnose and beta for glucose) are crucial aspects of the glycosidic linkages.

Structural Components of this compound

ComponentDescriptionKey Features
AglyconeSpirostane δ-lactone(22S,23R,25R)-3β,15α,23-trihydroxyspirost-5-en-26-one guidetopharmacology.orgdsmz.dewikipedia.org
Sugar MoietyDisaccharideComposed of Glucose and Rhamnose dsmz.dewikipedia.orgscilit.comfishersci.at
Glycosidic LinkageBetween sugar and aglycone, and between sugarsβ-D-Glucopyranoside linked to aglycone C-3; α-L-Rhamnopyranosyl linked to glucose C-2 guidetopharmacology.orgdsmz.dewikipedia.org

Summary of Glycosidic Linkage

Linkage TypeDonor Sugar Anomeric CarbonAcceptor PositionAnomeric Configuration
Sugar to AglyconeGlucose C-1Aglycone C-3β guidetopharmacology.orgdsmz.dewikipedia.org
Rhamnose to GlucoseRhamnose C-1Glucose C-2α guidetopharmacology.orgdsmz.dewikipedia.org

Comparative Structural Analysis with Analogous Spirostane Saponins and Glycosides

This compound belongs to the class of spirostane glycosides, which are a type of steroidal saponin. ontosight.aictdbase.orguj.edu.pl Spirostane saponins are characterized by a six-ring spirostane skeleton as the aglycone, consisting of a steroid nucleus (rings A-D) and a spiro-fused furan (B31954) and pyran ring system (rings E and F). nih.govsemanticscholar.orgresearchgate.net They are glycosidically linked to one or more sugar chains, typically at the C-3 position. uj.edu.plsemanticscholar.orgmedcraveonline.com

Comparative structural analysis of this compound with analogous spirostane saponins and glycosides highlights similarities and differences in their aglycone structure, positions and nature of substituents (such as hydroxyl groups), and the composition and linkage of the sugar moieties. researchgate.net These structural variations contribute to the diverse biological activities observed in this class of compounds. uj.edu.plsemanticscholar.org

For instance, other spirostane saponins isolated from Solanum species may differ in the hydroxylation pattern of the spirostane skeleton or the structure of the oligosaccharide chain. researchgate.netrhhz.net Some analogous compounds might have different sugar units (e.g., xylose, galactose, arabinose) or different glycosidic linkages (e.g., 1→3, 1→4) in their sugar chains. mdpi.commdpi.commdpi.com The presence or absence of additional functional groups on the aglycone, such as ketone groups or double bonds, also distinguishes this compound from other spirostane derivatives. acs.orgsemanticscholar.org

The stereochemistry at various chiral centers, particularly at C-22 and C-25 in the spirostane skeleton, is a key feature that differentiates spirostane saponins and can influence their properties. researchgate.netnih.gov While this compound has a (22S, 25R) configuration, other spirostane saponins can have different configurations at these positions, such as (25S) in isospirostane types. nih.gov

Comparing the spectroscopic data, particularly NMR chemical shifts, of this compound with those of known spirostane saponins is a common approach in structural elucidation and helps in identifying structural similarities and differences. researchgate.netmdpi.comresearchgate.net Variations in chemical shifts for specific carbons and protons can indicate differences in the substitution pattern or stereochemistry.

Here is a table summarizing some structural features for comparative analysis:

FeatureThis compoundAnalogous Spirostane Saponin Example (Illustrative)
Aglycone Type SpirostaneSpirostane or Isospirostane
Aglycone Substituents 3β, 15α, 23-trihydroxy, 26-one (δ-lactone) researchgate.netglycoscience.ruVariable (e.g., different hydroxylation patterns) semanticscholar.orgmdpi.com
Double Bonds C5-C6 (spirost-5-en) researchgate.netglycoscience.ruCan vary or be absent mdpi.com
Glycosidic Linkage C-3 researchgate.netglycoscience.ruTypically C-3, sometimes also C-26 nih.gov
Sugar Moiety α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranoside researchgate.netglycoscience.ruVariable sugar composition and linkages mdpi.commdpi.commdpi.com
Stereochemistry (3β,15α,22S,23R,25R) ontosight.airesearchgate.netglycoscience.ruCan vary, especially at C-22 and C-25 researchgate.netnih.gov

Note: The "Analogous Spirostane Saponin Example" column provides illustrative variations commonly found in this class of compounds and is not specific to a single known compound unless cited.

Detailed research findings on the structural characterization of this compound and its comparison with other spirostane saponins are typically presented in scientific publications, including detailed spectroscopic data tables (e.g., ¹H and ¹³C NMR chemical shifts and coupling constants) and mass spectral fragmentation patterns. researchgate.netresearchgate.netmdpi.com These data are essential for confirming the assigned structure and understanding the subtle structural differences between related compounds. mindthegraph.commwediting.commwediting.cominsight7.io

Synthetic and Biosynthetic Pathways of Foliumin

Strategies for Extraction from Natural Sources

The primary method for obtaining Foliumin involves its extraction from the aerial parts of the plant Solanum amygdalifolium. chem960.comresearchgate.net This process typically utilizes organic solvents such as ethanol (B145695) or methanol (B129727) to isolate the compound from the plant matrix. chem960.com

Extraction of spirostane saponins (B1172615) from plant materials often involves a series of steps. For instance, the extraction of spirostane saponins from other plant species has been reported using solvents like ethanol or methanol, sometimes followed by further purification steps using other solvents or chromatography. nih.govmassbank.eunih.gov

Chemical Synthesis Approaches for Spirostane Lactones

While the primary source of this compound is natural extraction, chemical synthesis provides an alternative route, particularly for structural modifications or the production of analogs. The chemical synthesis of spirosten lactones, though less common than extraction, can be achieved through multi-step organic reactions starting from suitable steroid precursors. chem960.com

One approach to synthesizing spirostane lactones involves the degradation of steroid spirostanes. Research has demonstrated the synthesis of spiro-δ-lactones from steroid starting materials like tigogenin (B51453) and epi-androsterone. These synthetic routes often include key chemical transformations such as the opening of the lactone ring, oxidation reactions, and subsequent cyclization to form the desired spirostane lactone structure. For example, a concise synthesis of a spiro-δ-lactone from tigogenin involved the conversion of the corresponding lactone via ring-opening, oxidation, and cyclization steps. Another reported method for synthesizing a novel spirocyclic lactone utilized sequential ring contraction-rearrangement processes.

These chemical synthesis strategies, while potentially complex, offer control over the final product's structure and stereochemistry, which can be valuable for developing derivatives or understanding structure-activity relationships.

Biotransformation and Chemoenzymatic Synthetic Routes

Biotransformation offers an innovative and potentially more sustainable approach for the production of this compound or related saponins. This method leverages microbial or enzymatic processes to modify existing saponin (B1150181) structures. chem960.com Biotransformation of saponins commonly involves the hydrolysis of glycosyl groups, leading to the formation of rare saponins with fewer sugar units, which may exhibit altered biological activities. This enzymatic modification of the sugar chains is a key aspect of saponin biotransformation.

The application of biotransformation has contributed to increasing the structural diversity of diosgenin (B1670711) analogs, a type of spirostan (B1235563) steroid. This highlights the potential of using biological systems to create a wider range of spirostane derivatives.

Chemoenzymatic synthesis represents a powerful strategy that combines the strengths of both chemical and enzymatic transformations. This integrated approach can be particularly useful for synthesizing complex natural products. While specific chemoenzymatic routes for this compound were not detailed in the search results, the principles of this approach are applicable to the synthesis of complex molecules like spirostane lactone saponins. Chemoenzymatic syntheses in other areas of natural product chemistry have successfully utilized enzymes for highly selective steps, such as regioselective or stereoselective functionalization, or for constructing complex ring systems. The integration of enzymatic steps can offer advantages in terms of specificity and milder reaction conditions compared to purely chemical methods.

Proposed Biosynthetic Pathway and Key Enzymatic Steps

The biosynthesis of spirostane saponins like this compound in plants is a complex process that originates from fundamental metabolic pathways. Steroidal saponins are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for the production of isoprenoid precursors that form the steroid skeleton.

Spirostane saponins are classified as oligoglycosides, meaning they consist of a spirostane aglycone backbone to which sugar moieties are attached through glycosidic bonds. The glycosylation steps, involving the addition of sugars such as glucose, galactose, rhamnose, xylose, and arabinose, are crucial in the biosynthesis of these compounds. In many steroidal saponins, sugar chains are commonly attached at the C-3 position of the aglycone.

A significant step in the biosynthesis of spirostane saponins from related precursors is the conversion from furostane-type saponins. Cleavage of the 26-O-glucose unit in a furostanol 26-O-glucoside, catalyzed by a specific furostanol glycoside 26-O-β-glucosidase, can directly yield the corresponding spirostane structure. nih.gov This enzymatic transformation suggests a potential branch point in the pathway where furostane precursors are converted to the spirostane scaffold.

While the complete, step-by-step biosynthetic pathway specifically for this compound in Solanum amygdalifolium is not fully elucidated in the provided information, the general principles of steroidal saponin biosynthesis, including the involvement of isoprenoid pathways, glycosylation by enzymes like UDP-glycosyltransferases (UGTs), and potential conversions from furostane precursors, are likely applicable. Research into the biosynthesis of other spirostanols with rearranged skeletons provides insights into the enzymatic transformations involved in creating structural diversity within this class of compounds. nih.gov

Biological Activities of Foliumin: Mechanistic Investigations

Anti-inflammatory Actions and Cellular Signaling Pathways

Inflammation is a complex biological response crucial for host defense, but its dysregulation can lead to various diseases. Folium extracts and their components have demonstrated significant anti-inflammatory effects by interfering with key signaling pathways and regulating the production of inflammatory mediators.

Modulation of Inflammatory Pathways (e.g., MAPK, PI3K/AKT, NF-κB, TNF, IL-17)

Studies have shown that extracts from Folium sources can modulate critical inflammatory signaling cascades. For instance, water extract of Mori folium (WEMF) has been reported to suppress the activation of NF-κB and MAPKs (Mitogen-Activated Protein Kinases) in lipopolysaccharide (LPS)-stimulated macrophages. wikipedia.orgwikipedia.org The activation of the TLR4 pathway by LPS typically leads to the activation of NF-κB and MAPKs, which in turn promotes inflammation. wikipedia.org WEMF was found to inhibit NF-κB activation by suppressing the degradation of IκB-α and the subsequent translocation of NF-κB from the cytosol to the nucleus. wikipedia.org Similarly, components from Epimedii Folium have been shown to inhibit inflammatory mediators induced by LPS in macrophages by targeting the NF-κB/MAPK pathway. researchgate.netlipidmaps.org

The PI3K/AKT signaling pathway is another crucial route involved in inflammatory responses. Research on botanical drugs, including those potentially derived from Folium sources or containing similar flavonoid components, indicates that active substances can exert anti-inflammatory effects by inhibiting PI3K/AKT signaling. drugs.comciteab.com This inhibition can lead to the suppression of inflammatory factor production. drugs.com

Furthermore, inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key drivers of inflammation. lipidmaps.orgfishersci.caresearchgate.net The TLR4 signaling pathway activates downstream NF-κB, regulating the release of pro-inflammatory factors including IL-1β, IL-6, IL-17, and TNF-α, thereby initiating an inflammatory cascade. lipidmaps.orgfishersci.ca Inhibition of NF-κB and blocking these inflammatory pathways can significantly reduce inflammation. lipidmaps.orgfishersci.ca While direct modulation of TNF and IL-17 by "Foliumin" is not explicitly detailed, the impact of Folium extracts on upstream regulators like NF-κB and MAPKs suggests an indirect influence on the production and signaling of these cytokines. researchgate.netlipidmaps.orgfishersci.caresearchgate.net

Regulation of Inflammatory Mediators and Cytokines

Beyond signaling pathways, Folium extracts impact the production of specific inflammatory mediators. Mori folium extract significantly suppressed the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophages stimulated with LPS. wikipedia.orgwikipedia.org This effect was accompanied by a marked reduction in the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 synthesis, respectively. wikipedia.orgwikipedia.org The inhibitory effect on NO and PGE2 production by WEMF was primarily attributed to the suppression of iNOS and COX-2 mRNA and protein expression. wikipedia.org

Components from Epimedium have also been shown to reduce the production of inflammatory factors such as NO, TNF-α, and IL-6. lipidmaps.orgfishersci.ca Quercetin, a flavonoid found in various plants including potentially Folium sources, has been shown to down-regulate the expression of TNF-α, IL-1β, and IL-6. lipidmaps.orgfishersci.ca These findings highlight the ability of Folium extracts and their components to regulate the levels of key inflammatory mediators and cytokines, contributing to their anti-inflammatory properties.

Antioxidant Properties and Oxidative Stress Response

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various pathological conditions, including inflammation and cancer. Folium extracts and their components exhibit antioxidant properties that help counteract oxidative damage.

Scavenging Activity Against Reactive Oxygen Species

Mori folium extract has been shown to attenuate LPS-induced intracellular ROS production in macrophages. wikipedia.org Antioxidants function by inhibiting or quenching free radical reactions, thereby delaying or preventing cellular damage. researchgate.net ROS, such as hydroxyl radicals, superoxide (B77818) anions, singlet oxygen, and hydrogen peroxide, are highly reactive molecules that can oxidize biological macromolecules and exacerbate inflammation. dineshkhedkar.co.in The ability of Folium extracts to reduce ROS levels suggests a direct or indirect scavenging activity. While specific data on the ROS scavenging activity of a single compound named "this compound" is unavailable, studies on plant extracts and their phenolic components demonstrate potent scavenging effects against various ROS. guidetopharmacology.orghznu.edu.cn This scavenging ability is a key mechanism by which these natural products exert their antioxidant effects.

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, antioxidants can bolster the body's endogenous cellular defense systems. researchgate.net These defense mechanisms involve both enzymatic and non-enzymatic antioxidants. Enzymatic antioxidants, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSHPx), break down and remove free radicals. researchgate.netdineshkhedkar.co.in Non-enzymatic antioxidants, including compounds like glutathione, vitamins, and plant polyphenols, interrupt free radical chain reactions and support enzymatic activities. researchgate.netguidetopharmacology.orgwikidata.org Studies on plant extracts have shown that treatment can lead to a significant increase in the levels of endogenous antioxidant enzymes like SOD, CAT, and glutathione-S-transferase, as well as reduced glutathione. guidetopharmacology.org This indicates that components within Folium extracts may enhance the cellular antioxidant defense mechanisms, thereby protecting cells from oxidative damage.

Antitumor and Cytotoxic Effects: Molecular Mechanisms

Certain Folium extracts and their components have demonstrated antitumor and cytotoxic effects through various molecular mechanisms, including regulating cell proliferation, inducing apoptosis, and inhibiting processes essential for tumor growth and metastasis.

Citrus folium and its main component, nobiletin, have received attention for their antitumor effects. nih.govnih.gov Nobiletin has shown anticancer effects through potential molecular mechanisms such as inhibition of the cell cycle, induction of apoptosis, and inhibition of angiogenesis, invasion, and migration. nih.govnih.gov It can inhibit tumor cell growth and proliferation and regulate the tumor cell cycle to block it in the G1 phase. nih.gov Nobiletin can also induce apoptosis. nih.gov

Metabolites from Epimedium have been shown to induce tumor cell apoptosis and inhibit tumor proliferation by regulating multiple signaling pathways. researchgate.net These pathways generally involve the mitochondrial/Caspase pathway, MAPK/ERK, PI3K/AKT, and ROS-mediated signaling pathways. researchgate.net For example, icariin (B1674258) can regulate apoptosis and proliferation in certain cancer cells by modulating pathways like PI3K/AKT. researchgate.net Icaritin has also been shown to induce autophagy in some cancer cell lines and affect lipid accumulation. xiahepublishing.com

Other molecular mechanisms of anticancer compounds derived from natural sources, relevant to components found in Folium extracts, include targeting signaling pathways frequently dysregulated in cancer, such as the PI3K-Akt and NF-κB pathways, and inhibiting tumor-associated angiogenesis. fishersci.ca Apoptosis, a programmed cell death process, can be triggered by various mechanisms, including those mediated by compounds found in Folium extracts. researchgate.netthegoodscentscompany.comwikipedia.org

While research on "this compound" as a single compound is not available, the studies on various Folium extracts and their identified active components provide a strong basis for understanding the potential biological activities, particularly in the areas of anti-inflammation, antioxidation, and antitumor effects, and the complex molecular mechanisms that underpin them.

Inhibition of Cancer Cell Proliferation

Preliminary research indicates that this compound and structurally related spirostane glycosides may exhibit cytotoxic activities against certain cancer cell lines. chem960.com The ability to inhibit uncontrolled cell division is a key aspect of potential anti-cancer agents. Cancer cell proliferation is a hallmark of tumor development, characterized by dysregulated cell cycle control. While specific detailed mechanisms by which this compound precisely inhibits cancer cell proliferation require further elucidation, the observed cytotoxic effects suggest an interference with cellular processes essential for rapid division. chem960.com

Induction of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells and is often impaired in cancer. While direct, detailed studies on this compound's specific impact on apoptotic pathways are limited in the immediately available literature, the cytotoxic activity observed for this compound and related compounds suggests a potential to trigger such processes in susceptible cells. chem960.com Apoptosis involves a cascade of molecular events, often regulated by the balance of pro-apoptotic and anti-apoptotic proteins and the activation of caspases. Further research is needed to determine the precise apoptotic pathways modulated by this compound.

Identification of Specific Molecular Targets in Oncogenesis

Identifying the specific molecular targets through which a compound exerts its effects in the context of oncogenesis is crucial for understanding its mechanism of action. While the available information does not provide specific molecular targets directly identified for this compound's anti-cancer effects, research on natural compounds with anti-cancer properties highlights various potential targets. These can include proteins involved in cell cycle regulation, apoptosis signaling, and cellular metabolism. Given that this compound is a spirostane glycoside, future research may explore its interactions with molecular pathways commonly modulated by other cytotoxic natural products.

Interactions with Biological Systems

Understanding how this compound interacts with biological systems is essential for comprehending its potential effects. This includes its interactions with other compounds and with cellular structures like membranes.

Interactions with Cellular Membranes and Implications for Biological Permeation

Saponins (B1172615), the class of compounds to which this compound belongs, are known for their amphipathic nature, allowing them to interact with cellular membranes. ctdbase.org These interactions can involve the formation of complexes with sterols and phospholipids, potentially leading to membrane disruption. ctdbase.org The interaction of compounds with cellular membranes is critical for their permeation into cells to reach intracellular targets. The ability of a compound to cross the plasma membrane can influence its bioavailability and efficacy. This compound's structure as a saponin (B1150181) suggests that its interactions with cellular membranes likely play a role in its biological activities and its ability to permeate biological barriers. ctdbase.org

Table 1: this compound - Basic Chemical Information

PropertyValue
PubChem CID150769
CAS Number159126-18-8
Molecular FormulaC₃₉H₆₀O₁₅
Molecular Weight768.88 g/mol
Compound TypeSpirostane glycoside, Saponin
Source PlantSolanum amygdalifolium

Structure Activity Relationship Sar Studies of Foliumin

Identification of Key Structural Determinants for Biological Potency

Research into the SAR of Foliumin and related spirostane glycosides suggests that the biological potency is influenced by several key structural determinants. While specific detailed data on this compound's key determinants are not extensively available in the provided search results, the general principles of saponin (B1150181) and spirostane glycoside SAR can be applied. For saponins (B1172615), the aglycone structure and the type, number, and linkage of the sugar moieties are critical for activity. ctdbase.org The spirostane scaffold itself is a fundamental component of this compound's structure, and modifications to this core can impact its interactions with biological targets. smolecule.com

Studies on other natural compounds, such as flavonoids, have shown that the number and position of hydroxyl groups significantly influence antioxidant activity. nih.gov Glycosylation, the attachment of sugar units, can decrease the antioxidant activity of flavonoids, suggesting that the free aglycone might be more potent in some cases. nih.gov This highlights the importance of both the aglycone and the glycosylation pattern in determining biological activity.

While direct data tables specifically detailing this compound analogs and their potencies were not retrieved, the literature on related saponins and glycosides underscores the principle that even subtle structural changes can lead to significant differences in biological effects.

Role of Glycosylation Pattern on Biological Effects

The glycosylation pattern, specifically the type, number, and linkage of the sugar units attached to the spirostane aglycone, plays a significant role in the biological effects of saponins like this compound. ontosight.ai this compound features a disaccharide moiety composed of glucose and rhamnose. ontosight.ai

Glycosylation can influence various properties of a compound, including its solubility, absorption, distribution, metabolism, and excretion, as well as its interaction with biological targets. nih.govrapidnovor.com Changes in glycosylation patterns are known to affect the function of glycoproteins and can be associated with various diseases. nih.govfrontiersin.org

Advanced Analytical Methodologies in Foliumin Research

High-Resolution Spectroscopic Applications for Mechanistic Studies

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation and confirmation of natural products like Foliumin. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has been successfully applied in the characterization of this compound and the related compound this compound A isolated from Solanum amygdalifolium. researchgate.netresearchgate.netnih.gov These techniques provide crucial information about the connectivity of atoms, functional groups, and the stereochemistry of the molecule.

Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESI-MS), complements NMR data by providing accurate molecular weight information and fragmentation patterns. researchgate.netresearchgate.netnih.gov Analysis of these fragmentation patterns assists in piecing together the structural components of this compound and confirming proposed structures. The combination of NMR and MS data allows for the unambiguous assignment of signals and the complete structural determination of complex saponins (B1172615) like this compound.

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., UPLC-MS)

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex plant extracts and for its subsequent analysis. Medium-pressure liquid chromatography (MPLC) and high-pressure liquid chromatography (HPLC) have been utilized for the isolation and purification of this compound from the ethanolic extract of Solanum amygdalifolium. researchgate.netresearchgate.net These methods enable the separation of this compound from other co-occurring compounds based on their differential interactions with a stationary phase and a mobile phase.

For analytical purposes, hyphenated techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools. While specific UPLC-MS data for this compound from Solanum amygdalifolium were not detailed in the search results, LC-MS (specifically LC-ESI-MS) has been applied to analyze the glycoalkaloid content in other Solanum species and hybrids, demonstrating its efficacy in separating and identifying related steroidal glycosides. researchgate.net UPLC-MS offers enhanced separation efficiency, speed, and sensitivity compared to traditional HPLC-MS, making it suitable for the comprehensive analysis of this compound in various matrices and for detecting it at low concentrations. The mass spectrometry component provides molecular information for identification and quantification.

Computational Chemistry and Cheminformatics Approaches

Computational chemistry and cheminformatics play an increasingly important role in understanding the potential biological activities and mechanisms of compounds like this compound.

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to a target protein or enzyme (receptor). This approach helps to understand the potential binding affinity and interactions between the ligand and the receptor, providing insights into the possible biological targets and mechanisms of action. Molecular docking has been applied in studies investigating the potential mechanisms of "Pyrrosiae this compound" in the context of treating prostate cancer. wikipedia.orgguidetopharmacology.org These simulations can help identify key residues involved in binding and estimate the strength of the interaction, guiding further experimental studies.

Network pharmacology is a holistic approach that integrates data from various sources, including genomics, proteomics, metabolomics, and drug-target interactions, to construct networks that represent the complex interplay between a drug, its targets, and related biological pathways and diseases. This method allows for the investigation of the multi-target effects of a compound and the elucidation of its potential mechanisms within a biological system. Network pharmacology analysis has been employed to explore the potential mechanisms of "Pyrrosiae this compound" in the treatment of prostate cancer, suggesting its involvement in various biological processes and pathways relevant to the disease. wikipedia.orgguidetopharmacology.org

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. These models can be used to predict the activity of new or untested compounds and to gain insights into the structural features that are important for activity. While QSAR modeling is a valuable tool in drug discovery and natural product research, specific studies applying QSAR modeling directly to this compound were not found in the searched literature. However, given that this compound is a saponin (B1150181) with reported biological activities, QSAR approaches could potentially be applied to study the relationship between structural modifications of this compound or related saponins and their activities.

Network Pharmacology Analysis of Biological Mechanisms

Enzymatic Assays for Biochemical Characterization

Enzymatic assays are crucial for characterizing the biochemical effects of this compound and understanding its interactions with specific enzymes. While direct enzymatic assay data specifically for this compound from Solanum amygdalifolium were not extensively detailed in the search results, various enzymatic assays have been applied to study the biological activities of related saponins and plant extracts containing them.

For instance, studies on other Solanum species and related compounds have utilized enzymatic assays to investigate activities such as the inhibition of β-glucosidase researchgate.net and the inhibition of α-glucosidase and PTP1B nih.gov. Additionally, enzymatic pathways related to oxidative stress and glutathione (B108866) balance have been examined in the context of plant extracts koreascience.krjikm.or.kr. The insecticidal activity reported for this compound (137 μM) mdpi.com implies interaction with biological targets, which could involve enzymatic processes.

These examples highlight the relevance of enzymatic assays in characterizing the biochemical properties of saponins and glycoalkaloids. Applying similar enzymatic assays could provide valuable insights into how this compound interacts with specific enzymes, contributing to the understanding of its biological effects and potential mechanisms of action.

Future Research Directions and Academic Significance

Elucidation of Novel Biological Activities and Targets

Current research indicates that Foliumin may possess anti-inflammatory, antioxidant, and cytotoxic properties against certain cancer cell lines, as well as potential benefits for cardiovascular health chem960.com. However, the specific molecular targets and detailed mechanisms underlying these observed activities are not yet fully elucidated. Future research should focus on in-depth studies using advanced biochemical and cell biology techniques to identify the proteins, enzymes, or signaling pathways that this compound interacts with. This could involve receptor binding assays, enzyme inhibition studies, and investigations into cellular responses such as apoptosis, cell cycle modulation, and inflammatory mediator production. Furthermore, exploring potential novel biological activities beyond those initially identified is crucial. High-throughput screening against diverse biological targets could reveal previously unknown effects, expanding the academic significance of this compound.

Development of Targeted Synthetic Methodologies for this compound Analogues

The complex spirostane glycoside structure of this compound presents challenges and opportunities for synthetic chemistry chem960.comchem960.com. While extraction from natural sources is a primary method of obtaining this compound, developing targeted synthetic or semi-synthetic methodologies is a critical future research direction chem960.com. This would allow for the production of this compound and, importantly, the creation of structural analogues with modified properties. Targeted synthesis can facilitate structure-activity relationship (SAR) studies, enabling researchers to understand how specific parts of the this compound molecule contribute to its biological activities. This could lead to the design and synthesis of analogues with enhanced potency, selectivity, or altered pharmacokinetic profiles, significantly increasing the academic value and potential applications of this compound-based compounds. Biotransformation approaches using microbial or enzymatic processes also represent an innovative area for sustainable production and modification of this compound chem960.com.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a comprehensive understanding of how this compound affects biological systems, future research should integrate multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies to provide a holistic view of the cellular and molecular changes induced by this compound exposure. For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels, and metabolomics can highlight shifts in metabolic pathways. Integrating these data sets through bioinformatics approaches can help construct detailed networks and pathways influenced by this compound, providing deeper insights into its mechanisms of action and identifying potential biomarkers of its activity. This integrated approach is essential for moving beyond correlative observations to a more complete mechanistic understanding.

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

The distinct structure and observed biological interactions of this compound suggest its potential use as a chemical probe to investigate fundamental biological processes. Saponins (B1172615), including spirostane glycosides like this compound, are known for their ability to interact with cellular membranes chem960.com. Future research could explore how this compound disrupts or modulates membrane function, providing insights into membrane dynamics and the role of membrane-associated proteins. Additionally, if specific protein targets are identified (as discussed in 7.1), this compound or its labeled analogues could be used as tools to study the function and regulation of these targets in various biological contexts. Utilizing this compound as a chemical probe can contribute significantly to basic biological research, helping to unravel complex cellular mechanisms.

Comparative Pharmacological Profiling with Other Spirostane Glycosides

This compound belongs to the broader class of spirostane glycosides, many of which exhibit diverse biological activities chem960.com. Comparative pharmacological profiling of this compound alongside other known spirostane glycosides is a vital area for future research. This involves systematically comparing their activities in various biological assays to identify similarities and differences in their effects. Such studies can help establish structure-activity relationships within the spirostane glycoside class, determine if this compound possesses unique properties, and potentially identify synergistic or antagonistic interactions when used in combination with other related compounds. Comparative profiling can also provide clues about potential shared or distinct molecular targets among different spirostane glycosides, contributing to a better understanding of this important class of natural products.

Q & A

Q. How should researchers design a longitudinal study to evaluate this compound’s chronic toxicity?

  • Methodological Answer : Implement staggered cohorts with endpoints at 3, 6, and 12 months. Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to assess risk ratios. Adhere to OECD guidelines for chemical safety testing .

Data Presentation and Reproducibility

  • Tables : Follow journal-specific formatting (e.g., bold compound IDs, footnotes for abbreviations). For dose-response data, include columns for concentration, response (mean ± SD), and statistical significance (p-values) .
  • Supplementary Materials : Upload raw datasets, NMR spectra, and experimental protocols to repositories like Figshare. Cite these in the main text using hyperlinks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.